Methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate
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Overview
Description
Methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate typically involves the reaction of 2,4-dimethylpyrimidine with appropriate reagents under controlled conditions. One common method includes the use of n-butyllithium in 2-methyltetrahydrofuran at low temperatures, followed by the addition of diethyl carbonate and methyl iodide . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sodium 2-methyl-2-(4-methylpyridin-2-yl)propanoate: A sodium salt derivative with similar chemical properties.
Uniqueness
Methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-methylpyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-6-11-8(12-7)10(2,3)9(13)14-4/h5-6H,1-4H3 |
InChI Key |
IWYTYOBWZZORGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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